
CaM kinase II inhibitor TFA salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is widely used in scientific research due to its ability to inhibit CaM kinase II with an IC50 value of 40 nM . CaM kinase II is a crucial enzyme involved in various cellular processes, including memory formation, synaptic plasticity, and cell cycle regulation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CaM kinase II inhibitor TFA salt involves peptide synthesis techniques. The process typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the synthesis of peptides. The peptide chain is assembled step-by-step on a solid support, usually a resin. Each amino acid is added sequentially, with protective groups to prevent unwanted reactions.
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the protective groups are removed. This step often involves the use of strong acids like trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound in bulk quantities. Quality control measures, including mass spectrometry and HPLC, ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
CaM kinase II inhibitor TFA salt primarily undergoes peptide bond formation and cleavage reactions during its synthesis. Additionally, it may participate in:
Oxidation: The presence of certain amino acids, such as methionine, can lead to oxidation reactions.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Protective groups on amino acids can be substituted with other functional groups during synthesis.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for cleavage and deprotection steps.
Dicyclohexylcarbodiimide (DCC): A coupling reagent used in peptide bond formation.
N,N-Diisopropylethylamine (DIPEA): A base used to neutralize acids during synthesis.
Major Products Formed
The primary product formed is the this compound itself. By-products may include truncated peptides, deletion sequences, and other impurities, which are removed during purification.
Applications De Recherche Scientifique
CaM kinase II inhibitor TFA salt has a wide range of applications in scientific research:
Neuroscience: Used to study the role of CaM kinase II in synaptic plasticity and memory formation.
Cell Biology: Investigates the involvement of CaM kinase II in cell cycle regulation and apoptosis.
Pharmacology: Evaluates the potential of CaM kinase II inhibitors as therapeutic agents for neurological disorders.
Biochemistry: Studies the biochemical pathways regulated by CaM kinase II.
Mécanisme D'action
CaM kinase II inhibitor TFA salt exerts its effects by binding to the catalytic domain of CaM kinase II, thereby preventing its activation by calcium/calmodulin. This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular processes. The molecular targets include various proteins involved in synaptic transmission, gene expression, and cell cycle progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
KN-93: Another CaM kinase II inhibitor, but less potent compared to CaM kinase II inhibitor TFA salt.
AIP (Autocamtide-2-related inhibitory peptide): Similar in structure but without the TFA salt form.
CaMKII (281-302Ala286): A peptide inhibitor with lower potency.
Uniqueness
This compound is unique due to its high specificity and potency. It is 50 and 500 times more potent than CaMKII (281-302Ala286) and KN-93, respectively . This makes it a valuable tool for precise inhibition of CaM kinase II in various research applications.
Propriétés
Formule moléculaire |
C66H117F3N22O21 |
|---|---|
Poids moléculaire |
1611.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C64H116N22O19.C2HF3O2/c1-31(2)28-43(83-50(92)34(7)75-54(96)38(17-11-13-25-66)78-53(95)37(67)16-10-12-24-65)60(102)80-40(19-15-27-74-64(71)72)56(98)79-39(18-14-26-73-63(69)70)57(99)81-41(20-22-46(68)87)58(100)82-42(21-23-47(88)89)55(97)76-36(9)52(94)86-49(33(5)6)61(103)84-44(30-48(90)91)59(101)77-35(8)51(93)85-45(62(104)105)29-32(3)4;3-2(4,5)1(6)7/h31-45,49H,10-30,65-67H2,1-9H3,(H2,68,87)(H,75,96)(H,76,97)(H,77,101)(H,78,95)(H,79,98)(H,80,102)(H,81,99)(H,82,100)(H,83,92)(H,84,103)(H,85,93)(H,86,94)(H,88,89)(H,90,91)(H,104,105)(H4,69,70,73)(H4,71,72,74);(H,6,7)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-;/m0./s1 |
Clé InChI |
AQERPQDFAQEHFS-PNTPNKCPSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide](/img/structure/B14015523.png)
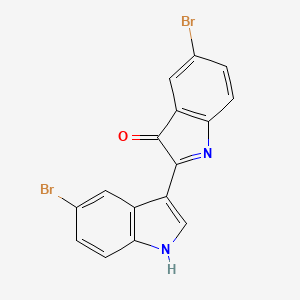
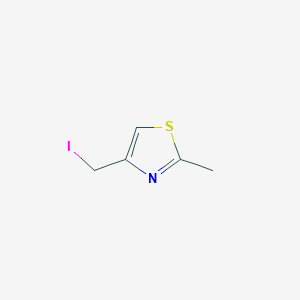

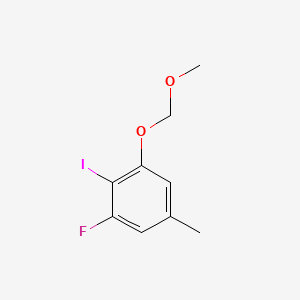
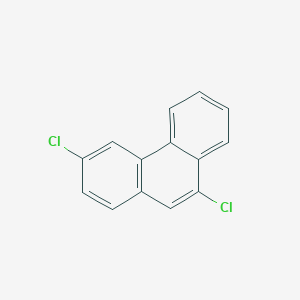
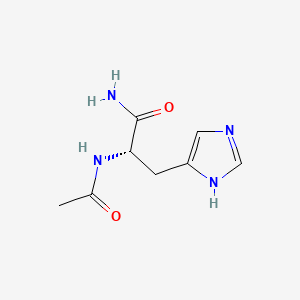
![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)

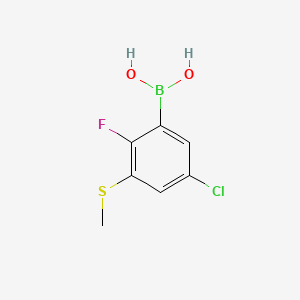

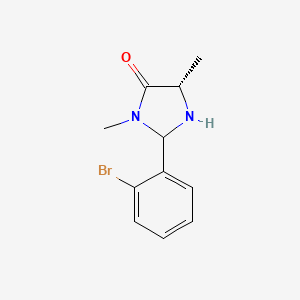

![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)
